

Thermochemical data for 4-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Dimethylamino)cyclohexanol

Cat. No.: B022287

[Get Quote](#)

An In-Depth Technical Guide to the Thermochemical Profile of **4-(Dimethylamino)cyclohexanol** for Pharmaceutical Development

Authored by: A Senior Application Scientist Abstract

The journey of a drug candidate from discovery to market is underpinned by a profound understanding of its fundamental physicochemical properties. Among these, the thermochemical profile—encompassing enthalpy of formation, heat capacity, and entropy—is paramount for ensuring the safety, stability, and scalability of pharmaceutical manufacturing processes. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the determination and application of thermochemical data for **4-(dimethylamino)cyclohexanol**, a key exemplar of a complex, flexible intermediate prevalent in modern drug synthesis. While direct experimental data for this specific molecule is not extensively published, this document outlines the authoritative experimental and computational methodologies required to generate a complete thermochemical dataset. We delve into the causality behind experimental choices, present self-validating protocols, and offer insights into the application of this critical data in ensuring process safety and optimizing drug development pathways.

The Imperative of Thermochemical Data in Pharmaceutical R&D

In the landscape of drug development, thermodynamic data is not merely academic; it is the bedrock of safe and efficient process scale-up.^{[1][2]} The thermal stability and reactivity of active pharmaceutical ingredients (APIs) and their intermediates dictate the parameters for safe storage, handling, and synthesis.^{[1][3]} A thorough understanding of a molecule's thermochemistry allows for the proactive identification of potential thermal hazards, such as uncontrolled exothermic events (runaway reactions), which can have catastrophic consequences.^{[2][4]}

Furthermore, thermodynamic insights are crucial in the early stages of drug discovery. The optimization of drug-target interactions is a complex interplay of enthalpic and entropic contributions, and a quantitative understanding of these forces can guide more rational lead optimization strategies.^{[5][6][7][8]} For a molecule like **4-(dimethylamino)cyclohexanol**, which contains both a flexible cycloalkane ring and a polar amino alcohol functionality, a detailed thermochemical analysis is indispensable for its effective use in a pharmaceutical pipeline.

Core Thermochemical Parameters: A Synopsis

A complete thermochemical profile is built upon three key pillars:

- Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$): This value represents the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is a direct measure of the energetic stability of a molecule and is the cornerstone for calculating the heat of reaction for any chemical process involving the compound.
- Standard Molar Heat Capacity (C_p, m°): This parameter quantifies the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure.^[9] It is essential for designing heating and cooling systems in reactors and for accurately modeling the thermal behavior of a process under dynamic temperature conditions.^[9]
- Standard Molar Entropy (S_m°): Entropy is a measure of the molecular disorder or randomness of a system. It is fundamental to determining the Gibbs free energy of formation and, consequently, the spontaneity and equilibrium position of chemical reactions.

Part I: Experimental Determination of Thermochemical Properties

The acquisition of high-fidelity thermochemical data relies on a suite of specialized analytical techniques. The protocols described below represent the gold standard for generating a reliable thermochemical profile for a novel compound like **4-(dimethylamino)cyclohexanol**.

Enthalpy of Formation via Combustion Calorimetry

For organic compounds, particularly those containing nitrogen, oxygen bomb calorimetry is the definitive method for determining the standard enthalpy of combustion (ΔcH°), from which the enthalpy of formation can be derived.[10][11][12]

Causality of Experimental Design: The combustion of an organic compound containing C, H, N, and O in a sealed container (a "bomb") under high-pressure oxygen ensures a complete and rapid conversion to CO_2 , $H_2O(l)$, and $N_2(g)$. The heat evolved is absorbed by a surrounding water bath of known heat capacity, allowing for precise quantification of the energy released. For nitrogen-containing compounds, a critical correction must be made for the formation of nitric acid (HNO_3), as the nitrogen does not exclusively form N_2 .[11]

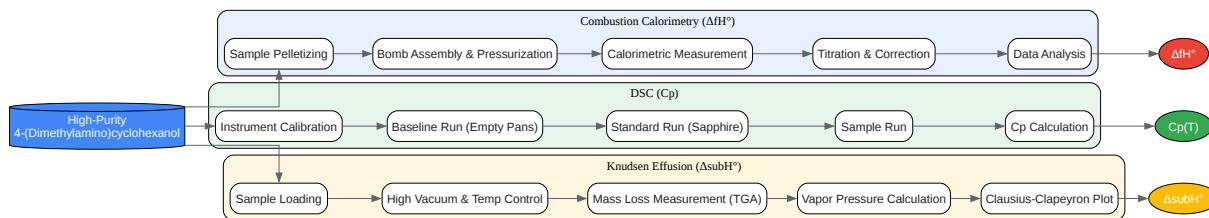
Step-by-Step Protocol: Oxygen Bomb Calorimetry

- Sample Preparation:
 - Press a precise mass (typically 0.5 - 1.0 g) of high-purity **4-(dimethylamino)cyclohexanol** into a pellet. The sample must be anhydrous and its purity rigorously established.
 - Place the pellet in a platinum or quartz crucible.
- Bomb Assembly:
 - Attach a platinum or iron fuse wire to the bomb's electrodes, ensuring it is in contact with the sample pellet.
 - Add a small, known amount (e.g., 1 mL) of deionized water to the bottom of the bomb to saturate the internal atmosphere and ensure any nitric acid formed is in a standard

aqueous state.

- Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.
- Calorimetric Measurement:
 - Submerge the sealed bomb in the calorimeter's water jacket, which contains a precisely known mass of water.
 - Allow the entire system to reach thermal equilibrium while monitoring the temperature with a high-precision thermometer (e.g., a Beckmann thermometer or a platinum resistance thermometer).
 - Ignite the sample by passing a current through the fuse wire.
 - Record the temperature of the water jacket at regular intervals until a stable final temperature is reached and the cooling curve is established.
- Data Analysis & Corrections:
 - Calculate the total heat released from the corrected temperature rise and the predetermined energy equivalent of the calorimeter system (calibrated using a certified standard like benzoic acid).[\[10\]](#)
 - Subtract the heat contributions from the ignition of the fuse wire.
 - Perform a titration of the bomb washings with a standard NaOH solution to quantify the amount of nitric acid formed and apply the corresponding thermochemical correction.[\[11\]](#)
 - Calculate the standard enthalpy of combustion (ΔcH°) per mole of the sample.
- Derivation of Enthalpy of Formation (ΔfH°):
 - Use Hess's Law to calculate ΔfH° of **4-(dimethylamino)cyclohexanol** using the experimentally determined ΔcH° and the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and HNO₃).

Heat Capacity via Differential Scanning Calorimetry (DSC)


Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for measuring the heat capacity of a substance as a function of temperature.[\[13\]](#)[\[14\]](#)

Causality of Experimental Design: DSC operates by measuring the difference in heat flow required to maintain a sample and an inert reference at the same temperature as they are subjected to a controlled temperature program.[\[14\]](#) This differential heat flow is directly proportional to the sample's heat capacity. For accurate measurements, a three-step method involving a baseline (empty pans), a standard material with a known heat capacity (e.g., sapphire), and the sample is employed.[\[9\]](#)

Step-by-Step Protocol: Heat Capacity Measurement by DSC

- **Instrument Calibration:** Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium and zinc).
- **Baseline Run:**
 - Place an empty, hermetically sealed aluminum pan in the sample position and another identical empty pan in the reference position.
 - Run the desired temperature program (e.g., heating from 25 °C to 150 °C at a rate of 10 °C/min) to obtain the baseline heat flow curve.
- **Sapphire Standard Run:**
 - Place a sapphire standard of known mass in the sample pan.
 - Execute the identical temperature program to measure the heat flow for the standard.
- **Sample Run:**
 - Replace the sapphire standard with a precisely weighed sample of **4-(dimethylamino)cyclohexanol** (typically 5-10 mg) in an identical aluminum pan.

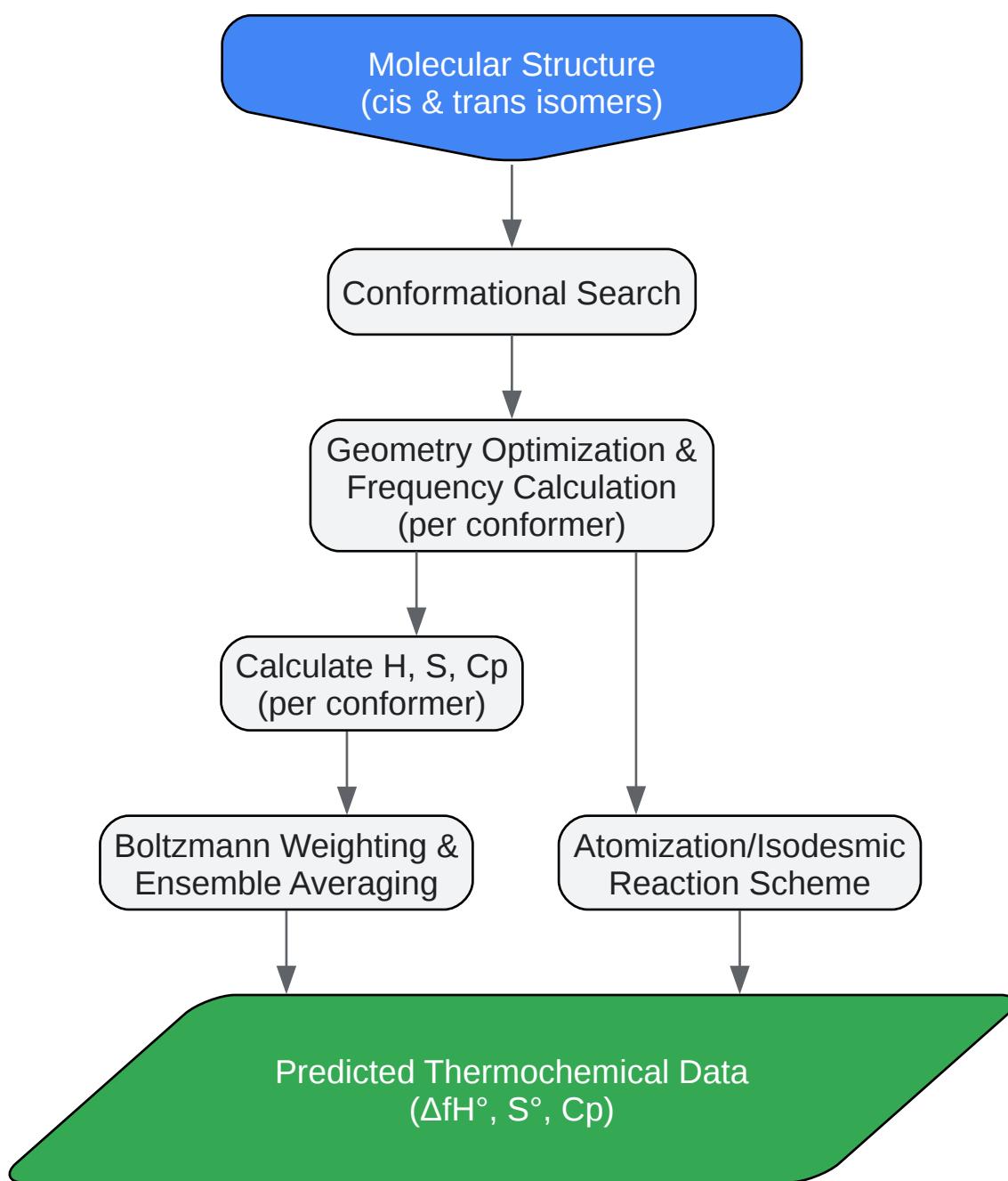
- Run the identical temperature program one final time.
- Calculation of Specific Heat Capacity (Cp):
 - The specific heat capacity of the sample at a given temperature (T) is calculated using the following equation: $Cp(\text{sample}) = Cp(\text{standard}) \times (m_{\text{standard}} / m_{\text{sample}}) \times (DSC_{\text{sample}} - DSC_{\text{baseline}}) / (DSC_{\text{standard}} - DSC_{\text{baseline}})$
 - Where DSC represents the heat flow signal at temperature T and m is the mass.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining key thermochemical parameters.

Part II: Computational Thermochemistry - A Predictive Approach

When experimental resources are limited or material is scarce, ab initio computational methods provide a powerful predictive tool for estimating thermochemical properties.[15][16][17] For a flexible molecule like **4-(dimethylamino)cyclohexanol**, which can exist as cis and trans


isomers with multiple ring and side-chain conformations, a thorough computational analysis is essential.[17][18]

Causality of Computational Design: The methodology relies on solving the electronic Schrödinger equation to determine the molecule's energy and vibrational frequencies. Statistical mechanics principles are then used to translate these microscopic properties into macroscopic thermochemical data like enthalpy, entropy, and heat capacity. The accuracy of the prediction is highly dependent on the chosen level of theory and the completeness of the conformational search.

Step-by-Step Computational Workflow

- Conformational Search:
 - Perform a systematic or stochastic conformational search for both cis- and trans-4-(dimethylamino)cyclohexanol to identify all low-energy conformers. This is critical as the final thermochemical properties must be a Boltzmann-weighted average over the conformational ensemble.[18]
- Geometry Optimization and Frequency Calculation:
 - For each identified conformer, perform a full geometry optimization using a suitable Density Functional Theory (DFT) method (e.g., M06-2X/6-311+G(d,p)) or a higher-level composite method (e.g., G3MP2).
 - Follow this with a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that a true energy minimum has been located.
- Thermochemical Property Calculation:
 - The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the total entropy based on vibrational, rotational, and translational partition functions under the Rigid Rotor Harmonic Oscillator (RRHO) approximation.
- Ensemble Averaging:

- Calculate the relative energies of all stable conformers.
- Compute the Boltzmann-weighted average of the thermochemical properties to obtain the final values for the molecule at a given temperature.
- Enthalpy of Formation Calculation:
 - Calculate the gas-phase enthalpy of formation using a well-defined isodesmic or atomization reaction scheme. This approach minimizes errors by canceling systematic deficiencies in the computational method.[\[16\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the computational prediction of thermochemical data.

Data Synthesis and Application in Process Safety

The ultimate goal is to synthesize the experimental and computational data into a coherent and actionable thermochemical profile. This data is then used to model and de-risk chemical

processes.

Summary of Thermochemical Data for **4-(Dimethylamino)cyclohexanol**

Property (at 298.15 K)	Experimental Method	Computational Method	Target Value & Uncertainty
$\Delta_f H^\circ$ (solid)	Combustion Calorimetry	Atomization + $\Delta_{sub} H^\circ$	To be determined
$\Delta_{sub} H^\circ$	Knudsen Effusion	-	To be determined
C_p, m° (solid)	Differential Scanning Calorimetry (DSC)	-	To be determined
S_m° (gas)	-	DFT/RRHO + Conformational	To be determined

Application Example: Thermal Hazard Assessment

Consider the final step in a synthesis is the reduction of 4-(dimethylamino)cyclohexanone to **4-(dimethylamino)cyclohexanol** using a reducing agent like NaBH_4 .

- Calculate Heat of Reaction ($\Delta r H$): Using the experimentally determined enthalpy of formation for the alcohol (this work) and literature/determined values for the ketone, reducing agent, and byproducts, the overall heat of reaction can be calculated.
- Calculate Adiabatic Temperature Rise (ΔT_{ad}): This critical safety parameter, calculated as $\Delta T_{ad} = (-\Delta r H) / (\sum m_i C_{pi})$, predicts the maximum temperature the system could reach if all cooling were to fail. A high ΔT_{ad} indicates a significant runaway hazard. The heat capacity (C_p) values determined by DSC are essential for this calculation.[2][19]
- Determine Criticality Class: Based on the ΔT_{ad} and other process parameters, the reaction can be classified according to its thermal risk, guiding the implementation of appropriate engineering controls (e.g., improved reactor cooling, semi-batch addition, or quench systems) for safe scale-up.[2][4]

Conclusion

While a pre-existing, comprehensive thermochemical dataset for **4-(dimethylamino)cyclohexanol** is not readily available in public literature, this guide demonstrates a clear and robust pathway for its acquisition and application. By combining the precision of experimental techniques like oxygen bomb calorimetry and differential scanning calorimetry with the predictive power of modern computational chemistry, a complete and reliable thermochemical profile can be established. This data is not an academic exercise but a critical investment in process safety, enabling the confident and secure scale-up of pharmaceutical intermediates and ensuring the integrity of the entire drug development pipeline. The methodologies and principles outlined herein provide a universal framework for the characterization of any new molecular entity, reinforcing the foundational role of thermochemistry in modern pharmaceutical science.

References

- Knudsen, M. (n.d.). Knudsen cell. Wikipedia. [\[Link\]](#)
- Bohlin, M. (2011). Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery World. [\[Link\]](#)
- Surface Measurement Systems. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method.
- Pragolab. (n.d.). Vapor Pressure Analyzer. [\[Link\]](#)
- AZoM. (n.d.). VPA: Vapor Pressure Analyzer Using the Knudsen Effusion Method from Surface Measurement Systems Ltd. [\[Link\]](#)
- Ameloot group. (n.d.).
- Chaires, J. B. (2015). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery. [\[Link\]](#)
- Surov, A. O., Perlovich, G. L., Emel'yanenko, V. N., & Verevkin, S. P. (2015). Thermochemistry of Drugs. Experimental and First-Principles Study of Fenamates.
- Shared Materials Instrumentation Facility, Duke University. (n.d.). Differential Scanning Calorimeter. [\[Link\]](#)
- Klebe, G. (2015). The use of thermodynamic and kinetic data in drug discovery: decisive insight or increasing the puzzlement?. ChemMedChem. [\[Link\]](#)
- Peters, S. (2015). Process Safety Benefit of a Robust Thermal Hazards Tool.
- O'Brien, R., & Ladbury, J. E. (2007). Enthalpic efficiency and the role of thermodynamic data in drug development: possibility or a pipeline dream!. European Pharmaceutical Review. [\[Link\]](#)
- Good, W. D. (1970).
- Wikipedia. (n.d.). Differential scanning calorimetry. [\[Link\]](#)

- Evans, F. W., & Skinner, H. A. (1959). THE HEATS OF COMBUSTION OF ORGANIC COMPOUNDS OF NITROGEN. *Transactions of the Faraday Society*. [\[Link\]](#)
- ASTM E1269-11(2018). (n.d.). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. [\[Link\]](#)
- Good, W. D. (1970). Enthalpies of combustion of nine organic nitrogen compounds related to petroleum.
- H.E.L Group. (n.d.).
- Infinita Lab. (2025). Specific Heat Capacity Measurement by Differential Scanning Calorimetry. [\[Link\]](#)
- Huffman, H. M., Ellis, E. L., & Fox, S. W. (1936). Thermal Data. VI. The Heats of Combustion and Free Energies of Seven Organic Compounds Containing Nitrogen. *Journal of the American Chemical Society*. [\[Link\]](#)
- Price, D. N., & Izbicka, E. (2023).
- NIST. (n.d.). Cyclohexanol. NIST Chemistry WebBook. [\[Link\]](#)
- Domalski, E. S. (1972). Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S.
- Mettler Toledo. (n.d.). Chemical Process Safety. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). **4-(Dimethylamino)cyclohexanol**. PubChem. [\[Link\]](#)
- Wu, J., & Cedeño, D. L. (2012). Comparisons of Computational and Experimental Thermochemical Properties of α -Amino Acids. *The Journal of Physical Chemistry B*. [\[Link\]](#)
- AZoM. (2023). The Key Role of Process Safety Testing in Industry. [\[Link\]](#)
- NIST. (n.d.). Cyclohexanol, 4-(1,1-dimethylethyl)-. NIST Chemistry WebBook. [\[Link\]](#)
- Setaram. (n.d.). PROCESS SAFETY. [\[Link\]](#)
- NIST. (n.d.).
- NIST. (n.d.).
- National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)cyclohexan-1-one. PubChem. [\[Link\]](#)
- Chemsoc. (n.d.). **4-(Dimethylamino)cyclohexanol**. [\[Link\]](#)
- Lee, S., & Lee, J. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis.
- Strickland, A. D., & Caldwell, R. A. (1993). Thermochemistry of strained cycloalkenes: experimental and computational studies. *The Journal of Physical Chemistry*. [\[Link\]](#)
- Lee, S., & Lee, J. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis.
- NIST. (n.d.). NIST Chemistry WebBook. [\[Link\]](#)
- NIST. (n.d.). Cyclohexanol - Enthalpy of combustion. NIST Chemistry WebBook. [\[Link\]](#)
- NIST. (n.d.). Cyclohexanol, 4-methyl-, cis-. NIST Chemistry WebBook. [\[Link\]](#)

- Khan Academy. (n.d.).
- O'Brien, D. M., et al. (2002). Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. *Analytical Chemistry*. [Link]
- NIST. (n.d.). Cyclohexanol, 4,4-dimethyl-. NIST Chemistry WebBook. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. fauske.com [fauske.com]
- 2. mt.com [mt.com]
- 3. setaramsolutions.com [setaramsolutions.com]
- 4. helgroup.com [helgroup.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of thermodynamic and kinetic data in drug discovery: decisive insight or increasing the puzzlement? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. mse.ucr.edu [mse.ucr.edu]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. The heats of combustion of organic compounds of nitrogen. Part 2.—n-Propyl, isopropyl and phenyl cyanides - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 12. srd.nist.gov [srd.nist.gov]
- 13. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]
- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]

- 18. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. azom.com [azom.com]
- To cite this document: BenchChem. [Thermochemical data for 4-(Dimethylamino)cyclohexanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022287#thermochemical-data-for-4-dimethylamino-cyclohexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com